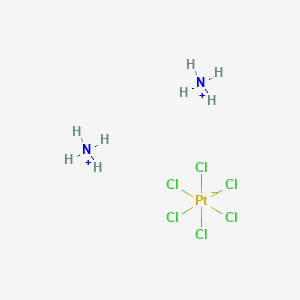
WAY-181187 hydrochloride
Descripción general
Descripción
WAY-181187 hydrochloride is a high affinity and selective 5-HT6 receptor full agonist . It induces robust increases in extracellular GABA levels in the frontal cortex, hippocampus, striatum, and amygdala of rats without affecting concentrations in the nucleus accumbens or thalamus, and has modest to no effects on norepinephrine, serotonin, dopamine, or glutamate levels in these areas .
Molecular Structure Analysis
The molecular formula of WAY-181187 hydrochloride is C15H13ClN4O2S2 . The average mass is 417.333 Da .
Physical And Chemical Properties Analysis
The physico-chemical properties of WAY-181187 hydrochloride include a molecular weight of 380.87 g/mol . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds .
Aplicaciones Científicas De Investigación
Neuropharmacology
WAY-181187 hydrochloride has been identified as a potent and selective 5-HT6 receptor agonist. It exhibits high affinity binding at the human 5-HT6 receptor and profiles as a full receptor agonist. In neuropharmacological studies, WAY-181187 has shown to significantly increase extracellular GABA concentrations in the rat frontal cortex without altering levels of glutamate or norepinephrine. This suggests its potential application in modulating neurotransmitter systems for therapeutic purposes .
Cognitive Disorders
Research indicates that WAY-181187 can reverse memory deficits induced by MK-801 in behavioral tests such as the New Object Recognition (NORT) and Y-maze continuous spontaneous alternation test (Y-CAT). This compound also increases hippocampal BDNF protein expression, which plays a role in cognitive functions. These findings support its application in preventing memory impairments and could be significant in the treatment of cognitive disorders .
Psychiatric Research
In psychiatric research, WAY-181187 hydrochloride’s ability to modulate GABAergic systems in the frontal cortex implies its use in exploring the underlying mechanisms of psychiatric conditions. The compound’s effects on catecholamines and serotonin levels could provide insights into the neurochemical pathways involved in disorders like OCD and depression .
Neurochemical Studies
WAY-181187 has been used to study neurochemical effects in various brain regions. It elicits robust elevations in extracellular levels of GABA in the dorsal hippocampus, striatum, and amygdala. These region-specific neurochemical changes can help understand the localized functions of neurotransmitters and their receptors .
Pharmacodynamics
The pharmacodynamic properties of WAY-181187, such as its binding affinity and receptor agonism, make it a valuable tool for studying the dynamics of 5-HT6 receptors. Its acute and chronic administration effects provide a model for understanding the long-term impacts of receptor activation on brain chemistry .
Neuroprotection
In vitro studies have shown that 5-HT6 receptor agonism by WAY-181187 attenuates stimulated glutamate levels, which could indicate a neuroprotective role. This application is crucial in researching conditions where glutamate toxicity is a concern, such as in neurodegenerative diseases .
Mecanismo De Acción
Target of Action
WAY-181187 hydrochloride is a high affinity and selective full agonist for the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the serotonin (5-hydroxytryptamine, 5-HT) receptor, which plays a significant role in neurotransmission in the central nervous system .
Mode of Action
WAY-181187 interacts with the 5-HT6 receptor, stimulating signal pathways such as cAMP, ERK1/2, and Fyn kinase through serotonin receptor activation . This interaction results in robust increases in extracellular GABA levels in various regions of the brain, including the frontal cortex, hippocampus, striatum, and amygdala .
Biochemical Pathways
The activation of the 5-HT6 receptor by WAY-181187 leads to an increase in extracellular GABA concentrations, a critical neurotransmitter for inhibitory signals in the brain .
Pharmacokinetics
It’s known that the compound can be administered subcutaneously .
Result of Action
The action of WAY-181187 has demonstrated preclinical efficacy in rodent models of depression, anxiety, and notably obsessive-compulsive disorder . It has also been shown to impair cognition and memory .
Action Environment
For instance, the neurochemical effects of WAY-181187 in the frontal cortex can be blocked by pretreatment with the 5-HT6 antagonist, SB-271046 .
Safety and Hazards
Safety measures for handling WAY-181187 hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNBHKWSECANPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
554403-08-6 | |
| Record name | WAY-181187 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-181187 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGK56C5380 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

